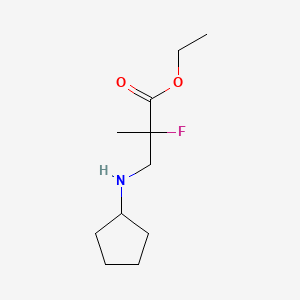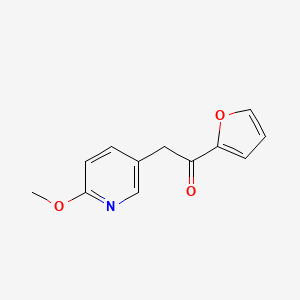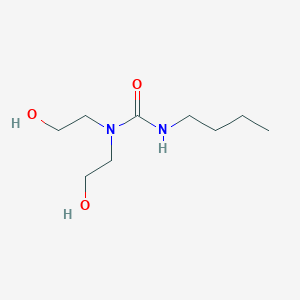
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The structure of this compound consists of a pyrimidine ring substituted with amino groups at positions 2 and 6, and an oxybenzohydrazide moiety at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide typically involves the reaction of 2,6-diaminopyrimidine with 4-hydroxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
作用機序
The mechanism of action of 4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,6-Diaminopyrimidin-4-one: A structurally similar compound with potent kinase inhibition activity.
4-[(2,6-Diaminopyrimidin-4-yl)oxy]benzoic acid: Another related compound with similar biological activities.
Uniqueness
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide is unique due to its specific substitution pattern and the presence of both amino and oxybenzohydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H12N6O2 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
4-(2,6-diaminopyrimidin-4-yl)oxybenzohydrazide |
InChI |
InChI=1S/C11H12N6O2/c12-8-5-9(16-11(13)15-8)19-7-3-1-6(2-4-7)10(18)17-14/h1-5H,14H2,(H,17,18)(H4,12,13,15,16) |
InChIキー |
VEUGLMYXOBTKFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NN)OC2=NC(=NC(=C2)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














